5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8-6-12-10(14-8)13-7-9-2-4-11-5-3-9/h2-5,8H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDIPTGKMXNOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with solvents like methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated pyridine derivatives, amines, thiols, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is , which contributes to its diverse biological activities. The thiazole ring structure is crucial for its interaction with biological targets.
Research indicates that compounds containing thiazole moieties often exhibit notable biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial properties against various pathogens.
- Anticancer Activity : These compounds also demonstrate cytotoxic effects against several cancer cell lines.
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 0.21 μM, indicating strong antibacterial properties .
- This compound demonstrated activity against multidrug-resistant strains, positioning it as a potential candidate for developing new antibiotics.
-
Structure-Activity Relationship (SAR) :
- Research into SAR has revealed that modifications to the thiazole ring can enhance antibacterial efficacy. For instance, derivatives with different substituents at the nitrogen atom showed varied potency against resistant strains .
Case Studies
- Cytotoxicity Evaluation :
- In vitro studies have shown that 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The cytotoxicity was assessed using MTT assays, revealing significant reductions in cell viability at concentrations above 10 µM .
- Molecular Docking Studies :
Summary of Findings
Mechanism of Action
The mechanism of action of 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effect.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
- CAS No.: 1499331-74-6
- Molecular Formula : C₁₀H₁₃N₃S
- Molecular Weight : 207.29 g/mol
- Key Features: The compound comprises a 4,5-dihydrothiazole (thiazoline) core with a methyl substituent at position 5 and a pyridin-4-ylmethylamine group at position 2.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Pharmacological and Functional Insights
- Target Compound: Limited pharmacological data are available.
- S0B : The phenylethyl group may enhance blood-brain barrier penetration, making it suitable for neurological applications. Its chiral center (5R configuration) could influence enantioselective binding.
- SSR125543A : A potent corticotropin-releasing factor (CRF1) antagonist (IC₅₀ = 3 nM). The trifluoromethyl and cyclopropane groups optimize steric and electronic interactions with the receptor.
- N-(4-chloro-2-methoxy-5-methylphenyl)-... : The chloro and methoxy groups likely improve binding to serotonin or dopamine receptors, common in antipsychotic agents.
Biological Activity
5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
It features a thiazole ring that contributes to its biological activity through interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.
- Antioxidant Activity : The thiazole moiety may contribute to antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
-
In vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values were reported as follows:
Cell Line IC50 (µM) A431 (skin cancer) 15.2 U251 (glioblastoma) 12.8 WM793 (melanoma) 18.5
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
-
Minimum Inhibitory Concentration (MIC) values against various pathogens were evaluated:
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16
These findings indicate that the compound effectively inhibits the growth of both bacterial and fungal pathogens.
Anticonvulsant Activity
In animal models, the compound exhibited anticonvulsant properties:
- Seizure Models : In a pentylenetetrazole (PTZ) model of seizures, the compound significantly reduced seizure duration and frequency compared to control groups.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to our compound:
- Study on Antitumor Effects : A study published in MDPI reported that thiazoles with specific substitutions showed enhanced anticancer activity through targeted apoptosis in cancer cells .
- Antimicrobial Efficacy : Research indicated that thiazole derivatives possess broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell walls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be controlled to maximize yield?
- Methodology :
- Multi-step synthesis : Begin with condensation of pyridine-4-carbaldehyde with methylamine to form the pyridinylmethylamine intermediate. React this with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine under reflux in ethanol or THF.
- Key parameters :
- Temperature : Maintain 80–100°C for 6–12 hours to ensure complete cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Use Lewis acids like ZnCl₂ to accelerate thiazole ring formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol for ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For example, the thiazole NH proton typically appears at δ 8.5–9.5 ppm, while pyridinyl protons resonate at δ 7.0–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>98%) and retention time consistency .
- Data Table :
| Technique | Key Parameters | Expected Results |
|---|---|---|
| 1H NMR (400 MHz) | DMSO-d₆, δ 8.2 (thiazole NH) | Integration confirms H count |
| ESI-MS | Positive mode, m/z 236.0852 | Molecular ion match |
| HPLC | 70% acetonitrile, 1.5 mL/min | Single peak at 4.3 min |
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the thiazole and pyridine rings of this compound?
- Methodology :
- Crystal growth : Dissolve the compound in acetone/ethanol (1:1) and allow slow evaporation at 4°C to obtain single crystals .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Resolve hydrogen bonding (e.g., N–H···N interactions) to confirm dihedral angles between rings (e.g., 18–30°) .
- Refinement : Apply SHELXL-97 with restraints for anisotropic displacement parameters. Validate using R-factor (<0.05) and wR-factor (<0.15) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., thiazole C2) .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess steric effects on substitution kinetics .
- Transition state analysis : Use Gaussian 16 to model activation energy barriers for SN2 pathways .
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- In vitro inhibition assays : Incubate with recombinant kinases (e.g., EGFR) and measure ATP depletion via luminescence. IC₅₀ values are derived from dose-response curves .
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., pyridine-thiazole motif occupying ATP-binding pocket) .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC₅₀ to known inhibitors .
Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Methodology :
- Cross-validation : Repeat NMR in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm peak assignments. Compare with computed NMR shifts (e.g., ACD/Labs) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous regions .
- 2D NMR : Perform HSQC and HMBC to correlate protons with adjacent carbons and resolve coupling discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
